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Compound of Interest

Compound Name:
tert-Butyl 7-amino-1H-indazole-1-

carboxylate

Cat. No.: B169926 Get Quote

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory,

and neuroprotective properties.[1][2][3] Specifically, functionalized indazoles like tert-Butyl 7-
amino-1H-indazole-1-carboxylate (CAS No: 173459-53-5) serve as crucial building blocks for

the synthesis of complex pharmaceutical agents.[4] The strategic placement of the amino

group at the 7-position and the tert-butoxycarbonyl (Boc) protecting group at the N1-position

allows for selective, subsequent chemical modifications, making a reliable and scalable

synthesis of this intermediate highly valuable for drug development pipelines.

This application note provides a detailed, two-step synthetic protocol starting from commercially

available 7-nitro-1H-indazole. We will delve into the rationale behind the chosen

methodologies, emphasizing the critical aspects of the nitro group reduction and the

regioselective N1-Boc protection, to ensure a reproducible and high-yield process.

Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages: (1) the reduction of the nitro group

of 7-nitro-1H-indazole to form 7-amino-1H-indazole, and (2) the regioselective protection of the

N1 position of the indazole ring with a Boc group. This strategy is designed for its efficiency,

high yields, and straightforward purification procedures.
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Step 1: Nitro Group Reduction

Step 2: N1-Boc Protection
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Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 7-Amino-1H-indazole via
Catalytic Hydrogenation
Expert Rationale
The initial step involves the reduction of the aromatic nitro group in 7-nitro-1H-indazole. While

various methods exist (e.g., using metals like tin or iron in acidic media), catalytic

hydrogenation with palladium on carbon (Pd/C) is the preferred method for its cleanliness and

high efficiency. This process avoids the use of harsh acids and simplifies the product work-up,

as the catalyst can be easily removed by filtration, often yielding a product pure enough for the

subsequent step without extensive chromatography. 7-Nitro-1H-indazole is a well-established
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inhibitor of neuronal nitric oxide synthase (nNOS), making it a readily accessible starting

material for further derivatization.[5][6][7]

Detailed Experimental Protocol
Materials:

7-Nitro-1H-indazole (1.0 eq)

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol%)

Ethanol (EtOH) or Methanol (MeOH)

Hydrogen (H₂) gas

Celite® or a similar filtration aid

Equipment:

Parr hydrogenator or a flask equipped with a balloon of hydrogen

Magnetic stirrer and stir bar

Büchner funnel and filter paper

Rotary evaporator

Procedure:

Reactor Setup: To a hydrogenation vessel, add 7-nitro-1H-indazole (1.0 eq).

Solvent Addition: Add ethanol (or methanol) to dissolve the starting material completely

(approx. 10-15 mL per gram of substrate).

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert

atmosphere (e.g., nitrogen or argon). Safety Note: Dry Pd/C is pyrophoric and should be

handled with care. Using a 50% wet catalyst mitigates this risk.
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Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with

hydrogen gas 3-4 times. Pressurize the vessel with hydrogen (typically 40-50 psi or use a

balloon) and stir the mixture vigorously at room temperature.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

LC-MS. The reaction is typically complete within 2-4 hours, indicated by the complete

consumption of the starting material.

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel

with an inert gas.

Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a

pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount

of fresh solvent to ensure complete recovery of the product.

Concentration: Combine the filtrates and concentrate the solution under reduced pressure

using a rotary evaporator to yield 7-amino-1H-indazole as a solid. The crude product is often

of sufficient purity (>95%) to proceed to the next step.

Part 2: N1-Regioselective Protection of 7-Amino-1H-
indazole
Expert Rationale
The second step is the introduction of a tert-butoxycarbonyl (Boc) group, a common acid-labile

protecting group for amines.[8] A key challenge in this step is achieving regioselectivity. The 7-

amino-1H-indazole molecule has two nucleophilic nitrogen atoms: the exocyclic amino group

(N7) and the pyrazole ring nitrogens (N1 and N2). The goal is to selectively protect the N1

position.

Under standard conditions using di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic

base like 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), the acylation occurs

preferentially on the more acidic N-H of the indazole ring rather than the basic exocyclic amino

group.[9][10] The use of DMAP as a catalyst facilitates the reaction, leading to the desired N1-

protected product in high yield.[11]
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Detailed Experimental Protocol
Materials:

7-Amino-1H-indazole (1.0 eq)

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq)

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic) or Triethylamine (Et₃N) (1.5 eq)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Column chromatography setup (if required)

Procedure:

Dissolution: Dissolve 7-amino-1H-indazole (1.0 eq) in dichloromethane (approx. 15-20 mL

per gram) in a round-bottom flask.

Reagent Addition: Add DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.
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Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid in portions or

as a solution in DCM, to the cooled mixture.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

12-18 hours.

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is

consumed.

Aqueous Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a

separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude product, tert-Butyl 7-amino-1H-indazole-1-carboxylate, can be

purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in

hexanes) or by recrystallization to yield a pure solid.[9][10]

Data Summary and Characterization
Compound

Molecular
Formula

Molecular
Weight

Typical
Yield

Purity
(HPLC)

Appearance

7-Amino-1H-

indazole
C₇H₇N₃ 133.15 g/mol >90% >95%

Off-white to

tan solid

tert-Butyl 7-

amino-1H-

indazole-1-

carboxylate

C₁₂H₁₅N₃O₂ 233.27 g/mol 75-85% >98%
White to light

yellow solid

Expected Analytical Data for Final Product:

¹H NMR (CDCl₃): Chemical shifts (δ) will be characteristic of the indazole core, the amino

protons, and the distinct singlet for the nine protons of the tert-butyl group around 1.7 ppm.

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 234.12.
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Detailed Synthesis Workflow

Step 1: Reduction

Step 2: Boc Protection

Start:
7-Nitro-1H-indazole

Dissolve in Ethanol

Add 10% Pd/C

Hydrogenate (H₂, 50 psi, RT)

Monitor by TLC/LCMS

Filter through Celite®

Concentrate in vacuo

Intermediate:
7-Amino-1H-indazole

Dissolve in DCM

Add DMAP, Cool to 0 °C

Add (Boc)₂O

Stir at RT, 16h

Monitor by TLC/LCMS

Aqueous Wash (NaHCO₃, Brine)

Dry (Na₂SO₄) & Concentrate

Purify (Chromatography)

Final Product:
tert-Butyl 7-amino-1H-
indazole-1-carboxylate
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Caption: Detailed experimental workflow from starting material to final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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